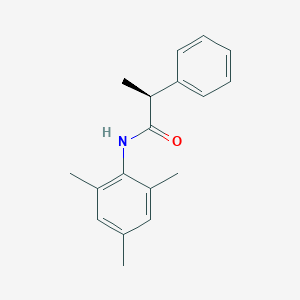

N-mesityl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

(2S)-2-phenyl-N-(2,4,6-trimethylphenyl)propanamide |

InChI |

InChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20)/t15-/m0/s1 |

InChI Key |

NLTILDNVXBYYPE-HNNXBMFYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC=C2)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)[C@@H](C)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of N Mesityl 2 Phenylpropanamide Scaffolds

Reactivity at the α-Carbon Center: Enolate Chemistry

The hydrogen atom at the α-carbon of the N-mesityl-2-phenylpropanamide structure is acidic due to its position adjacent to the carbonyl group. This allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. This enolate is central to a variety of carbon-carbon bond-forming reactions, including alkylation and halogenation.

The alkylation of amides via their enolate intermediates is a fundamental method for constructing new carbon-carbon bonds at the α-position. pressbooks.pub The process involves two main steps: the formation of the enolate by deprotonation with a strong base, followed by a nucleophilic substitution reaction (SN2) where the enolate attacks an alkyl halide. 182.160.97chemistrysteps.com

For an this compound scaffold, the reaction is initiated by treating the amide with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this transformation as its steric bulk minimizes side reactions at the carbonyl carbon, and its strength ensures complete and irreversible enolate formation. chemistrysteps.commnstate.edu The reaction is typically conducted at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to maintain the stability of the enolate. vanderbilt.edustackexchange.com

Once the enolate is formed, an alkylating agent is introduced. The success of this SN2 reaction is highly dependent on the nature of the alkyl halide. pressbooks.pub

Primary Halides : Methyl and primary alkyl halides are excellent substrates for this reaction, leading to high yields of the α-alkylated product. pressbooks.pubchemistrysteps.com

Allylic and Benzylic Halides : These halides are also highly reactive and suitable for the alkylation of amide enolates. pressbooks.pub

Secondary and Tertiary Halides : Secondary halides react poorly, and tertiary halides are generally unreactive. In these cases, the competing E2 elimination reaction becomes the dominant pathway, leading to the formation of alkenes instead of the desired alkylation product. pressbooks.pubchemistrysteps.com

The α-carbon of the this compound scaffold can also be functionalized through halogenation. This reaction proceeds via an enol or enolate intermediate and introduces a halogen atom (Cl, Br, or I) at the α-position. chemistrysteps.com When the reaction is performed under basic conditions, an enolate is formed, which then acts as a nucleophile, attacking an electrophilic halogen source. mnstate.edu

Common halogenating agents for this purpose include N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.net These reagents are preferred because they are easy to handle and provide a controlled source of electrophilic halogen.

A key consideration in base-catalyzed α-halogenation is the potential for polyhalogenation. The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-protons (if any). mnstate.edu Consequently, subsequent deprotonation and halogenation steps can occur more readily than the first, often making it difficult to isolate the mono-halogenated product. mnstate.edu For a substrate like this compound, which has only one α-hydrogen, this method provides a direct route to the α-halo-N-mesityl-2-phenylpropanamide derivative.

Arylation Reactions of Amide Derivatives

Introducing an aryl group onto an amide scaffold can be achieved through several methods. These reactions are valuable for synthesizing complex molecules, including precursors for pharmaceuticals and materials. Both transition-metal-catalyzed and metal-free approaches have been developed for the arylation of amides.

A significant advancement in the α-arylation of amides involves the use of palladium catalysts with zinc enolates. acs.orgnih.gov This method overcomes many limitations associated with alkali metal enolates (such as Li, Na, K), which often require harsh conditions and have limited functional group tolerance. organic-chemistry.org The use of zinc enolates allows the reaction to proceed under mild conditions (room temperature to 70 °C) and is compatible with a wide range of functional groups on the bromoarene, including cyano, nitro, ester, and keto groups. nih.govorganic-chemistry.org

The zinc enolates can be generated through several pathways:

From the corresponding α-bromo amide via a Reformatsky-type reaction. acs.org

Generated in situ from the α-bromo amide. nih.gov

By quenching a pre-formed lithium enolate with zinc chloride (ZnCl₂). acs.orgnih.gov

Once formed, the zinc enolate participates in a cross-coupling reaction with an aryl or vinyl bromide. The reaction is catalyzed by specific palladium complexes. Highly effective catalysts include those generated from Pd(dba)₂ with the bulky, electron-rich phosphine (B1218219) ligand Q-phos, or the dimeric Pd(I) complex {[P(t-Bu)₃]PdBr}₂. acs.orgnih.gov These catalysts facilitate the coupling of a broad scope of aryl bromides, including electron-rich, electron-poor, and heteroaromatic systems, in high yields. acs.org

| Entry | Amide Precursor Type | Aryl Bromide | Catalyst/Ligand | Conditions | Yield (%) | Ref |

| 1 | Zinc enolate from α-bromo amide | 4-cyanobromobenzene | Pd(dba)₂ / Q-phos | Toluene, 70 °C | 95 | acs.org |

| 2 | Zinc enolate from α-bromo amide | 4-nitrobromobenzene | {[P(t-Bu)₃]PdBr}₂ | THF, rt | 90 | acs.org |

| 3 | Lithium enolate + ZnCl₂ | 4-bromobenzonitrile | Pd(dba)₂ / Q-phos | THF, rt | 89 | acs.org |

| 4 | Lithium enolate + ZnCl₂ | 1-bromo-4-fluorobenzene | Pd(dba)₂ / Q-phos | THF, rt | 94 | acs.org |

| 5 | Lithium enolate + ZnCl₂ | 2-bromopyridine | {[P(t-Bu)₃]PdBr}₂ | THF, 70 °C | 83 | acs.org |

Table 1: Selected Examples of Palladium-Catalyzed α-Arylation of Amide Zinc Enolates.

An alternative to metal-catalyzed methods is the use of hypervalent iodine(III) reagents, particularly diaryliodonium salts, for arylation reactions. nih.govresearchgate.net These reactions proceed under metal-free conditions, which is advantageous for avoiding metal contamination in the final products. researchgate.net Diaryliodonium salts are bench-stable reagents that can transfer an aryl group to a variety of nucleophiles, including amides. nih.gov

The arylation of secondary acyclic amides with diaryliodonium salts has been shown to be a versatile method for producing tertiary amides. researchgate.net The reaction tolerates a wide range of functional groups and can be used to introduce sterically demanding aryl groups. nih.govresearchgate.net In unsymmetrical diaryliodonium salts, the more electron-poor aryl group is typically transferred. However, steric factors can override electronic effects, allowing for the selective transfer of a hindered group like mesityl. researchgate.net

The mechanism is believed to proceed through ligand coupling on the iodine(III) center. diva-portal.org This approach has been successfully applied to the N-arylation of primary and secondary amines, amides, and other nucleophiles, often under mild conditions without the need for excess reagents. nih.govdiva-portal.org This methodology provides a valuable, complementary strategy to transition-metal-catalyzed arylations. diva-portal.org

Carbonylation Reactions: Regioselective Aminocarbonylation of Alkenes

This compound can be synthesized directly through a palladium-catalyzed regioselective aminocarbonylation of an alkene. rsc.org This reaction involves the coupling of an alkene (styrene), an amine (mesitylamine), and carbon monoxide (CO) to form an amide. A key challenge in the aminocarbonylation of styrenes is controlling the regioselectivity to favor either the branched or the linear amide product.

Research has shown that the choice of ligand is crucial for directing the regioselectivity. In the synthesis of this compound from styrene (B11656) and mesitylamine, using a palladium catalyst with a phosphine ligand such as P(2-OMePh)₃ under CO pressure at elevated temperatures leads to the formation of the branched product, this compound, with high selectivity. rsc.org The reaction proceeds via the formation of an acyl-palladium intermediate, followed by nucleophilic attack by the amine. nih.gov

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | Ref |

| 1 | PdCl₂ | P(2-OMePh)₃ | THF | 125 | 50 | 60 | rsc.org |

| 2 | Pd(OAc)₂ | P(2-OMePh)₃ | Toluene | 100 | 40 | 75 | rsc.org |

| 3 | PdCl₂ | PPh₃ | THF | 125 | 50 | 45 (L:B=1:1) | rsc.org |

Table 2: Conditions for the Regioselective Aminocarbonylation of Styrene to form this compound (branched product). L:B = Linear:Branched ratio.

This acid-free method provides a direct and efficient route to α-aryl propanamides, demonstrating the power of catalytic carbonylation reactions in modern organic synthesis. rsc.org

Amide Linkage Transformations

The amide bond, while robust, can undergo several transformations. For sterically demanding scaffolds like this compound, these reactions are influenced by both electronic and steric factors.

Transamidation, the exchange of the amine portion of an amide, is a powerful tool for diversifying amide structures. acs.org This process is challenging for secondary amides as the reaction is often thermoneutral, leading to equilibrium mixtures. acs.org To overcome this, strategies involving amide activation have been developed. One common approach is the N-activation of the secondary amide, for instance with a tert-butyloxycarbonyl (Boc) group, which facilitates subsequent cross-coupling reactions. acs.org

Catalytic systems have been developed to promote these transformations. For example, commercially available and stable palladium/N-heterocyclic carbene (NHC) complexes can catalyze the C-N cross-coupling of N-Boc activated amides with various amines, including non-nucleophilic anilines. nih.gov Nickel catalysis has also been employed for the reductive transamidation of Boc-activated secondary amides using nitroarenes as the nitrogen source. acs.org Metal-free conditions have also been reported; potassium tert-butoxide, for instance, can mediate the transamidation of primary and tertiary amides at room temperature. organic-chemistry.org

The mechanism of transamidation can differ based on the amide's substitution pattern. Primary and secondary amides are believed to proceed through a mechanism involving the deprotonation of the N-H bond. mdpi.com Tertiary amides, lacking an N-H bond, are thought to follow a different mechanistic pathway, and their transamidation represents a significant synthetic challenge. mdpi.com For N-aryl amides, equilibrium transamidation can be achieved with anilines, though it may require more forcing conditions compared to reactions with alkylamines. google.com

Table 1: Selected Catalytic Systems for Transamidation of Secondary Amides

| Catalyst/Promoter System | Amide Substrate Type | Amine Partner | Key Features |

| Pd-NHC Complexes | N-Boc/N-Ts Activated Secondary Amides | Anilines, Hindered Amines | General method using air- and moisture-stable catalysts. nih.gov |

| NiCl₂(PCy₃)₂ / Zn | N-Boc Activated Secondary Amides | Nitroarenes | Reductive transamidation using nitroarenes as amine source. acs.org |

| KOtBu | Primary and Tertiary Amides | Aryl, Heteroaryl, Aliphatic Amines | Transition-metal-free conditions at room temperature. organic-chemistry.org |

| Fe(III) Hydrated Salts | Primary, Secondary, Tertiary Amides | Aliphatic and Aromatic Amines | Efficient catalysis with 5 mol% catalyst loading. organic-chemistry.org |

The direct hydrogenation of amides to their corresponding amines and/or alcohols is a more environmentally benign alternative to stoichiometric reductions. scispace.com However, the high stability of the amide bond makes this transformation difficult, often requiring harsh conditions. scispace.com Homogeneous catalysts have been developed that can operate under milder conditions. scispace.com

Ruthenium(II) pincer complexes have shown high efficacy in the selective hydrogenation of a wide range of primary, secondary, and tertiary amides to alcohols and amines under base-free conditions. scispace.com Studies using a [fac-PNHN]RuH(η1-BH4)(CO) complex revealed that electron-withdrawing groups on the N-aryl ring of benzanilides enhance reactivity. scispace.com However, the steric hindrance of the N-aryl group is a critical factor. Research has shown that amides with highly hindered N-aryl groups, such as mesityl, are not amenable to reduction under these specific catalytic conditions. scispace.com Similarly, manganese-based catalysts have been effective for hydrogenating N-aryl amides, but their performance is substrate-dependent. acs.org

Heterogeneous catalysts have also been extensively studied. csic.es For instance, N-phenyl benzamide (B126) has been successfully hydrogenated to N-benzylaniline using an Ag catalyst supported on γ-Al₂O₃, achieving complete conversion and high selectivity. csic.es

Table 2: Conditions for Direct Hydrogenation of Benzanilide (Model N-Aryl Amide)

| Catalyst System | H₂ Pressure | Temperature | Solvent | Product(s) | Conversion/Yield | Reference |

| [fac-PNHN]RuH(η1-BH4)(CO) | 50 bar | 120 °C | i-PrOH | Benzyl alcohol, Aniline | 75% conversion (0.1 mol% cat, 24h) | scispace.com |

| Mn complex / K₂CO₃ | - | 65 °C | EtOH | Benzyl alcohol, Aniline | Quantitative | acs.org |

| Ag / γ-Al₂O₃ | - | - | - | N-benzylaniline | Complete conversion, 96% yield | csic.es |

Mechanistic Investigations and Reaction Pathway Analysis

Understanding the mechanisms of amide formation and cleavage is crucial for designing new synthetic methods and controlling reaction outcomes.

The formation of N-aryl amides like this compound can be achieved through various synthetic routes, each with a distinct mechanism.

Copper-Catalyzed N-Arylation (Goldberg Reaction): This classic method involves the coupling of an amide with an aryl halide. Mechanistic studies reveal that the reaction proceeds via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The process involves two key stages: the formation of a copper(I) amidate complex and the subsequent activation of the aryl halide by this complex, which is often the rate-determining step. nih.gov Chelating diamine ligands play a crucial role by controlling the coordination environment of the copper catalyst and maintaining a high concentration of the active species. nih.gov

Zirconium-Catalyzed Direct Amidation: This method involves the direct condensation of carboxylic acids and amines. Kinetic and DFT studies show that the mechanism likely involves a dinuclear zirconium species. acs.org The proposed pathway includes the nucleophilic attack of an amine on a terminal η²-carboxylate ligand of the catalyst, followed by C–O bond cleavage. An additional amine molecule is thought to facilitate a proton transfer from the nitrogen to the oxygen. acs.org

Reductive Amidation: N-aryl amides can be synthesized from nitroarenes and acyl chlorides using iron dust as a reductant in water. rsc.org Mechanistic experiments suggest the reaction may proceed through a radical process, with nitrosobenzene (B162901) identified as a viable intermediate. rsc.org

Oxidative Amidation: Aldehydes can be converted directly to amides through various oxidative pathways. One method involves the electrochemical oxidation of an intermediate hydrazone, formed in situ from the aldehyde and a hydrazine, which generates an acyl diazene (B1210634) as the key acylating species. wiley.com Another approach uses nickel catalysis to achieve a dehydrogenative cross-coupling of aldehydes with amines. nih.gov

Carbonylative amidation is a powerful method for constructing N-aryl amides, utilizing carbon monoxide (CO) as a C1 building block. nih.gov The general mechanism for palladium-catalyzed aminocarbonylation of aryl halides involves a catalytic cycle with three primary steps: nih.govacs.orgscielo.br

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond to form an arylpalladium(II) complex. nih.govscielo.br Kinetic studies on the aminocarbonylation of aryl chlorides suggest this step can be rate-limiting. acs.org

CO Insertion: Carbon monoxide coordinates to the arylpalladium(II) intermediate and subsequently inserts into the palladium-carbon bond, forming an acylpalladium(II) complex. scielo.br

Reductive Elimination: The amine nucleophile attacks the acylpalladium(II) complex. This is followed by reductive elimination, which forms the final C-N bond of the amide product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The specific ligands, bases, and solvents used can significantly influence the efficiency and selectivity of the reaction. mdpi.com For instance, in the carbonylation of 2-bromoiodobenzene with amino alcohols, the choice of ligand was critical in directing the selectivity towards either amide alcohol or amide-ester products. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding and predicting the stereochemical outcomes of reactions. rsc.org By modeling the transition states of competing reaction pathways, researchers can rationalize the observed stereoselectivity. rsc.org

The stereoselectivity of a reaction is determined by the difference in the activation energies of the diastereomeric transition states. rsc.org In reactions involving N-aryl amides, the steric and electronic properties of the N-aryl group, such as the bulky mesityl group, play a decisive role in dictating the geometry and energy of the transition state.

Steric Influence: In a stereoselective synthesis of unnatural α-amino acids, DFT calculations showed that significant steric crowding occurs in the disfavored transition state, where an incoming radical forces the mesityl group to become nearly coplanar with a sulfoxide (B87167) S=O bond. chemrxiv.org This high-energy conformation disfavors one stereochemical pathway, leading to high stereoselectivity.

Kinetic vs. Thermodynamic Control: In a stereoselective synthesis of C–N atropisomeric amides, DFT calculations were used to model the key intramolecular acyl transfer step. rsc.org The calculations located two transition states leading to different atropisomers. The energy difference between these transition states supported the experimental observation that the reaction is under kinetic control, forming a product that can be isomerized to the more stable thermodynamic atropisomer upon heating. rsc.org

Catalyst-Substrate Interactions: Transition state modeling can elucidate the non-covalent interactions between a chiral catalyst and the substrate that lead to stereoselectivity. For the amination of amides, DFT analysis of the reaction between a keteniminium species and an azide (B81097) showed that the extrusion of dinitrogen was the key stereodetermining step, with the transition state energies correctly predicting the observed product ratios. researchgate.net

These computational studies provide a powerful framework for rational catalyst design and the optimization of reaction conditions to achieve high levels of stereocontrol in syntheses involving this compound and related scaffolds. rsc.orgunimi.it

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful tool to elucidate reaction mechanisms, particularly to determine whether a C-H bond is cleaved in the rate-determining step of a reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a C-H bond to that of its deuterated counterpart (kH/kD). researchgate.netpkusz.edu.cnwikipedia.orgepfl.ch

In the context of this compound, deuterium labeling studies would likely focus on the C-H bonds of the phenyl ring or the mesityl group, as these are potential sites for C-H activation in transition metal-catalyzed reactions. A significant primary KIE (typically > 2) would suggest that the C-H bond is broken during the rate-determining step of the reaction. researchgate.netpkusz.edu.cn Conversely, a KIE close to 1 would indicate that C-H bond cleavage is not rate-limiting. researchgate.net

While no direct deuterium labeling studies on this compound have been found, research on related N-aryl amides in palladium-catalyzed C-H functionalization reactions provides a framework for what might be expected. For instance, in palladium-catalyzed C-H arylation, the observation of a significant KIE often points to a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base.

Hypothetical Deuterium Labeling Study Data for this compound:

The following table presents hypothetical data from a competitive deuterium labeling experiment for a generic palladium-catalyzed C-H arylation of this compound. This data is illustrative and based on general principles, not on specific experimental results for this compound.

| Entry | Deuterated Substrate | Non-Deuterated Substrate | Product Ratio (Deuterated/Non-Deuterated) | Calculated KIE (kH/kD) |

| 1 | N-Mesityl-2-(phenyl-d5)propanamide | This compound | 1 : 4.5 | 4.5 |

| 2 | N-(Mesityl-d9)-2-phenylpropanamide | This compound | 1 : 1.2 | 1.2 |

In this hypothetical scenario, the significant KIE observed for the deuterated phenyl ring (Entry 1) would suggest that the phenyl C-H bond is cleaved in the rate-determining step. The smaller KIE for the mesityl group (Entry 2) would imply that its C-H bonds are not broken in the rate-limiting step of this particular hypothetical reaction.

Ligand Coupling Mechanisms

Ligand coupling, often referred to as reductive elimination, is a fundamental step in many catalytic cycles, particularly those involving palladium. berkeley.edunih.govmit.edu In the context of forming a C-N bond, this step involves the coupling of an aryl group and an amido group from a palladium center to form the final product and regenerate the active palladium(0) catalyst. mit.edunih.gov

For this compound, a ligand coupling mechanism would be relevant in reactions such as the Buchwald-Hartwig amination, where an aryl halide is coupled with an amide. The general catalytic cycle for such a reaction is proposed to involve oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amide product. mit.edunih.gov

The rate and feasibility of the reductive elimination step are highly dependent on the nature of the ligands on the palladium center and the steric and electronic properties of the coupling partners. nih.govmit.edu The bulky mesityl group on the nitrogen of this compound would likely influence the geometry of the palladium-amido intermediate and, consequently, the rate of reductive elimination.

Postulated Ligand Coupling in the Synthesis of a Derivative of this compound:

Consider the hypothetical palladium-catalyzed synthesis of N-mesityl-N-(4-methoxyphenyl)-2-phenylpropanamide from 4-bromoanisole (B123540) and this compound. The key ligand coupling (reductive elimination) step would involve a palladium(II) intermediate.

Table of Postulated Intermediates and Products in a Ligand Coupling Reaction:

| Reactant 1 | Reactant 2 | Proposed Palladium Intermediate | Ligand Coupling Product |

| 4-Bromoanisole | This compound | [Pd(II)(PPh3)2(4-methoxyphenyl)(N-mesityl-2-phenylpropanamido)] | N-Mesityl-N-(4-methoxyphenyl)-2-phenylpropanamide |

The successful execution of this step would be influenced by factors such as the choice of phosphine ligand (e.g., PPh3), the base used for deprotonation, and the reaction temperature. Mechanistic studies on similar systems often use computational methods, such as Density Functional Theory (DFT), to model the transition state of the reductive elimination step and predict its energy barrier. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Applications in Structural Assignments

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the analysis of N-mesityl-2-phenylpropanamide, the ¹H NMR spectrum provides key signals that can be assigned to the different proton groups within the molecule.

A representative ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows several key resonances. A singlet peak observed at 9.23 ppm is attributed to the amide proton (N-H). The aromatic protons of the phenyl group appear as a multiplet in the range of 7.20 to 7.46 ppm, integrating to five protons. The two protons of the mesityl ring are observed as a singlet at 6.83 ppm. A quartet at 3.86 ppm corresponds to the methine proton (CH) adjacent to the phenyl group, showing coupling with the neighboring methyl protons. The methyl group attached to the chiral center appears as a doublet at 1.44 ppm. The three methyl groups on the mesityl ring are represented by a singlet at 2.20 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 9.23 | s | 1H | N-H | rsc.org |

| 7.46 - 7.20 | m | 5H | Phenyl-H | rsc.org |

| 6.83 | s | 2H | Mesityl-H | rsc.org |

| 3.86 | q (J = 7.0 Hz) | 1H | CH | rsc.org |

| 2.20 | s | 3H | Mesityl-CH₃ (para) | rsc.org |

| Not specified | s | 6H | Mesityl-CH₃ (ortho) | |

| 1.44 | d (J = 7.0 Hz) | 3H | CH-CH₃ | rsc.org |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the complete mapping of the carbon framework.

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate complex molecular structures. mnstate.edunih.gov These experiments reveal correlations between different nuclei, providing unambiguous assignments of protons and carbons. mnstate.edunih.gov

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure. For this compound, a COSY experiment would show a cross-peak between the methine proton and the protons of the adjacent methyl group.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s).

While specific 2D NMR data for this compound was not found in the search results, the application of these techniques is a standard procedure for the complete structural verification of such molecules. mnstate.educam.ac.uk

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O). The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic (phenyl and mesityl) and aliphatic (propanamide chain) parts of the molecule would be observed in the ranges of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound (C₁₈H₂₁NO), the calculated exact mass is 267.1623 g/mol . An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value very close to 268.1696. The high accuracy of the mass measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Although a specific HRMS result for this compound was not found, this technique is standard for the characterization of new compounds. rsc.org

X-ray Diffraction Crystallography for Absolute Configuration and Solid-State Structure

The crystallographic analysis of this compound would reveal the spatial relationship between the phenyl group and the mesityl group, as well as the conformation of the propanamide linker. While specific crystallographic data for this compound was not identified in the provided search results, studies on similar molecules demonstrate the power of this technique in confirming molecular structures and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Crystal Structure Determination

Detailed information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in published literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of many-body systems. mdpi.com DFT calculations for N-mesityl-2-phenylpropanamide would focus on solving the Kohn-Sham equations to determine the ground-state electron density, from which numerous molecular properties can be derived. mdpi.com The selection of an appropriate functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, 6-311G(d,p)) is a critical first step in obtaining reliable results that balance computational cost with accuracy. rsc.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), such as the amide oxygen, and electron-poor regions (electrophilic sites), providing a guide to intermolecular interactions and chemical reactivity. rsc.org

Table 1: Representative Theoretical Electronic Properties for an N-Aryl Amide Calculated via DFT (Note: This table is illustrative and does not represent published data for this compound.)

| Property | Calculated Value | Description |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| $E_{LUMO}$ | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap ($\Delta E$) | 5.7 eV | LUMO-HOMO energy difference, indicating chemical stability |

| Dipole Moment ($\mu$) | 3.2 Debye | Measure of the molecule's overall polarity |

| Mulliken Atomic Charge on Amide Oxygen | -0.55 e | Partial charge indicating a nucleophilic center |

| Mulliken Atomic Charge on Carbonyl Carbon | +0.60 e | Partial charge indicating an electrophilic center |

Reaction Mechanism Calculations and Energy Profiles

Computational studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For the formation or transformation of this compound, DFT calculations can map the entire reaction coordinate. rsc.orgrsc.org This involves identifying and calculating the energies of all relevant species along a proposed reaction pathway, including reactants, intermediates, transition states, and products. chemrxiv.org

A transition state (TS) is a specific configuration along the reaction coordinate that represents the point of maximum energy. masterorganicchemistry.com It is not a stable molecule but a fleeting arrangement of atoms at the peak of the activation energy barrier. Locating the precise geometry and energy of a transition state is a primary goal of reaction mechanism studies. Computationally, a transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate toward the products. masterorganicchemistry.com

The energy difference between the reactants and the transition state is the activation energy ( or ). A higher activation energy corresponds to a slower reaction. For this compound, calculating the transition states for its formation via acylation would reveal how the steric hindrance of the mesityl group and the electronic nature of the phenylpropanamide moiety affect the energy barrier. researchgate.netrsc.org

Table 2: Representative Calculated Properties for a Transition State in an Amide Formation Reaction (Note: This table is illustrative and does not represent published data for this compound.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Relative Free Energy ($\Delta G^{\ddagger}$) | +22.5 kcal/mol | Activation energy barrier; determines reaction rate |

| Imaginary Frequency | -250 cm-1 | Confirms the structure as a true first-order saddle point (transition state) |

| Forming C-N Bond Distance | 2.15 Å | Geometry of the key bond being formed in the transition state |

| Breaking C-LG Bond Distance (LG = Leaving Group) | 2.30 Å | Geometry of the key bond being broken in the transition state |

In multi-step reactions, stable or quasi-stable molecules known as intermediates are formed. These correspond to local energy minima on the reaction energy profile. nih.gov Computational chemistry allows for the full geometric and electronic characterization of these often highly reactive and short-lived species. acs.org For instance, in catalyzed amide synthesis, intermediates such as N-acylated catalysts or mixed carboxylic-carbamic anhydrides can be computationally modeled. acs.orgacs.org These calculations provide their structures, relative stabilities, and electronic properties, which are crucial for understanding the complete catalytic cycle.

Stereochemical Outcome Prediction and Rationalization

Predicting and rationalizing the stereochemical outcome of a reaction is a significant challenge where computational methods excel. nih.gov this compound is a chiral molecule, and reactions forming it from prochiral precursors or reactions involving its chiral center can exhibit stereoselectivity. Computational models can predict the major stereoisomer by calculating the transition state energies for all possible pathways leading to different stereoisomers (e.g., R vs. S, or syn vs. anti). acs.orgnih.gov

The stereochemical outcome is determined by the difference in activation energies () between the diastereomeric transition states. acs.org The pathway with the lower energy transition state will be faster and yield the major product. These models can explicitly account for the non-covalent interactions, such as steric repulsion and hydrogen bonding, that dictate stereocontrol. The bulky mesityl group would play a dominant role in the transition state geometries, sterically shielding one face of the molecule and directing the approach of reactants to favor the formation of one stereoisomer over another. acs.orgscitechdaily.com

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling is used to establish quantitative structure-reactivity relationships (QSRR), which correlate changes in molecular structure with changes in chemical reactivity. nih.govresearchgate.net By systematically modifying the structure of this compound in silico—for example, by changing substituents on the phenyl or mesityl rings—and calculating the effect on properties like activation energies, a predictive model can be built. mdpi.com

For this specific compound, modeling would focus on deconvoluting the electronic and steric effects of the N-mesityl group. The three methyl groups on the mesityl ring are electron-donating, which influences the nucleophilicity of the amide nitrogen. Simultaneously, the ortho-methyl groups provide significant steric bulk that can hinder the approach to the nitrogen and the adjacent carbonyl group, affecting reaction rates and equilibria. nih.govacs.orgresearchgate.net Computational studies have shown that for N-heterocyclic carbenes, the N-mesityl group often accelerates reactions by making the initial nucleophilic addition step irreversible, a principle that could be explored in reactions involving this compound. researchgate.net These structure-reactivity studies are vital for the rational design of related molecules with tailored properties for applications in catalysis or materials science. rsc.org

Strategic Applications and Future Directions in Organic Synthesis

Development of Novel Chiral Ligands and Organocatalysts from N-Mesityl-2-phenylpropanamide Scaffolds

The design of effective chiral ligands and organocatalysts is central to modern asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. wikipedia.orgorganic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions, after which it can be recovered. wikipedia.orgdu.ac.in While this compound has not been extensively reported as a direct precursor to catalysts, its inherent features present a compelling platform for such development.

The core structure of this compound contains key elements for inducing chirality:

A Stereogenic Center: The chiral carbon at the C2 position of the propanamide backbone provides the fundamental source of chirality.

Steric Hindrance: The bulky mesityl group (2,4,6-trimethylphenyl) provides a well-defined and sterically demanding environment. This bulk can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face, thereby controlling stereoselectivity. wikipedia.org

Amide Functionality: The amide bond itself can participate in non-covalent interactions, such as hydrogen bonding, which is a key mechanism in many organocatalytic transformations for orienting substrates. mdpi.com

Theoretically, the this compound scaffold could be elaborated into various classes of catalysts. By modifying the phenyl or mesityl rings with coordinating groups (e.g., phosphines, amines, or thioureas), it could be converted into a chiral ligand for transition-metal catalysis. Alternatively, functionalization could lead to bifunctional organocatalysts, where one part of the molecule activates a nucleophile while another activates an electrophile. beilstein-journals.org The development of such catalysts from this or related amide frameworks represents a promising, albeit underexplored, area of research.

Integration into Total Synthesis Campaigns for Complex Molecules

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the strategic assembly of simple, well-defined building blocks. nih.govchim.it The incorporation of chiral fragments is essential for constructing stereochemically rich targets like alkaloids and polyketides. cnrs.fr

While no published total syntheses explicitly name this compound as an intermediate, its structural motif—a chiral α-aryl amide—is a common feature in many biologically active molecules. The compound could serve as a valuable chiral building block in a convergent synthesis strategy, where complex fragments are prepared separately before being combined. nih.gov For example, the 2-phenylpropylamine (B128651) moiety, accessible from this amide, could be integrated into larger molecular architectures where control of the stereocenter is crucial for biological function. The development of methods for the reliable and scalable synthesis of such amides is therefore implicitly valuable to the broader goals of natural product synthesis. sioc-journal.cn

Contributions to Green Chemistry Methodologies in Amide Synthesis

The formation of amide bonds is one of the most frequently performed reactions in the pharmaceutical and chemical industries. However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, leading to poor atom economy and high E-factors (environmental factors). core.ac.uk Consequently, developing more sustainable and "green" amidation methods is a major research priority. googleapis.com

Recent advances have demonstrated that amides structurally related to this compound can be synthesized using green chemistry principles, particularly mechanochemistry. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, offers significant environmental benefits. Research has shown that challenging amide bonds, such as those between sterically hindered acids and low-nucleophilicity amines, can be formed efficiently using this technique.

Table 1: Mechanochemical Synthesis of a Structurally Related Amide

| Entry | Reactants | Reagent System | Conditions | Yield |

| 1 | 2-methyl-2-phenylpropanoic acid + 2,4,6-trimethylaniline | TCFH / N-methylimidazole | Liquid-Assisted Grinding, 90 min | High |

This table summarizes findings for the synthesis of N-Mesityl-2-methyl-2-phenylpropanamide, a close structural analog, highlighting a green chemistry approach. beilstein-journals.org

These solvent-free or solvent-reduced methods align with the principles of green chemistry by minimizing waste and energy consumption. wikipedia.orgbeilstein-journals.org The successful application of these protocols to sterically demanding systems suggests their applicability to the synthesis of this compound, contributing to more sustainable practices in amide production.

Emerging Applications in Synthetic Methodology Development

The robust nature of the this compound structure makes it and its derivatives suitable substrates for exploring and developing new synthetic methodologies, particularly in the fields of C-H activation and photocatalysis.

C-H Activation: Direct C–H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. beilstein-journals.orgdmaiti.com Research has shown that derivatives of this compound are viable substrates for transition-metal-catalyzed C-H activation reactions. For example, N-(2-bromophenyl)-N-methyl-2-phenylpropanamide has been used in studies of palladium-catalyzed C(sp³)–H activation, demonstrating that the benzylic C-H bonds of the 2-phenylpropyl group can be selectively functionalized. core.ac.uk This opens pathways for late-stage modification of the molecule, allowing for the introduction of new functional groups at positions that are traditionally difficult to access.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for generating reactive intermediates under ambient conditions. nih.govmdpi.com This technology enables a wide range of chemical transformations, including the synthesis of complex amines and the functionalization of carboxylic acids. researchgate.netorganic-chemistry.org While direct photocatalytic reactions on this compound are not yet widely documented, the precursors—2-phenylpropanoic acid and mesitylamine—are suitable candidates for photocatalytic coupling reactions. For instance, alkyl radicals can be generated from carboxylic acids via photoredox catalysis and subsequently used to form C-C or C-N bonds. organic-chemistry.org This suggests that novel, light-mediated pathways for the synthesis of this compound and related structures are a feasible and exciting area for future exploration. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.